
TX1-85-1
Descripción general
Descripción
TX-85-1: es un compuesto químico conocido por su papel como inhibidor irreversible de Her3 (ErbB3), un miembro de la familia del receptor del factor de crecimiento epidérmico (EGFR). Es el primer ligando selectivo de Her3 que forma un enlace covalente con Cys721 ubicado en el sitio de unión de ATP de Her3. Este compuesto induce la degradación parcial de la proteína Her3 y atenúa la señalización dependiente de Her3 .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de TX-85-1 implica múltiples pasos, incluida la formación de un enlace covalente con Cys721 en el sitio de unión de ATP de Her3. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .
Métodos de Producción Industrial: Los métodos de producción industrial para TX-85-1 no están ampliamente documentados. normalmente se produce en laboratorios de investigación bajo condiciones controladas para garantizar una alta pureza y eficacia .
Análisis De Reacciones Químicas
Tipos de Reacciones: TX-85-1 principalmente experimenta reacciones de unión covalente, particularmente con el residuo Cys721 en el sitio de unión de ATP de Her3. Esta modificación covalente inhibe la señalización de Her3 .
Reactivos y Condiciones Comunes:
Reactivos: El reactivo principal involucrado es el propio TX-85-1.
Condiciones: Las reacciones típicamente ocurren bajo condiciones fisiológicas, con el compuesto formando un enlace covalente con la proteína diana
Productos Mayores: El producto principal de la reacción es la proteína Her3 modificada covalentemente, que exhibe actividad de señalización reducida .
Aplicaciones Científicas De Investigación
Química: TX-85-1 se utiliza en la investigación química para estudiar la inhibición de Her3 y sus efectos en las vías de señalización celular .
Biología: En la investigación biológica, TX-85-1 se utiliza para investigar el papel de Her3 en varios procesos celulares y sus implicaciones en la biología del cáncer .
Medicina: TX-85-1 tiene posibles aplicaciones terapéuticas en el tratamiento de cánceres que presentan sobreexpresión o activación de Her3. Se utiliza en estudios preclínicos para evaluar su eficacia como agente anticancerígeno .
Industria: En la industria farmacéutica, TX-85-1 se emplea en el desarrollo de terapias dirigidas para el tratamiento del cáncer .
Mecanismo De Acción
TX-85-1 ejerce sus efectos formando un enlace covalente con el residuo Cys721 en el sitio de unión de ATP de Her3. Esta modificación covalente conduce a la degradación parcial de la proteína Her3 y la atenuación de las vías de señalización dependientes de Her3. La inhibición de la señalización de Her3 da como resultado una fosforilación reducida de los objetivos descendentes como Akt y ERK1/2, lo que finalmente lleva a una disminución de la proliferación celular en líneas celulares cancerosas dependientes de Her3 .
Comparación Con Compuestos Similares
Compuestos Similares:
Gefitinib: Un inhibidor de EGFR utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.
Erlotinib: Otro inhibidor de EGFR con aplicaciones en terapia contra el cáncer.
Lapatinib: Un inhibidor dual de EGFR y Her2, utilizado en el tratamiento del cáncer de mama.
Afatinib: Un inhibidor irreversible de EGFR, Her2 y Her4, utilizado en la terapia contra el cáncer
Singularidad: TX-85-1 es único en su selectividad para Her3 y su capacidad para formar un enlace covalente con Cys721, lo que lleva a la degradación parcial de la proteína Her3. Esta especificidad y mecanismo de acción lo distinguen de otros inhibidores de EGFR .
Propiedades
IUPAC Name |
N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYICDSWKKFSYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



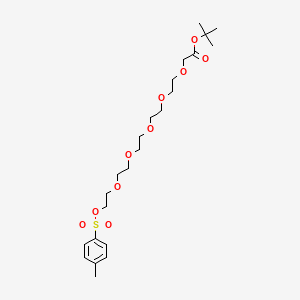
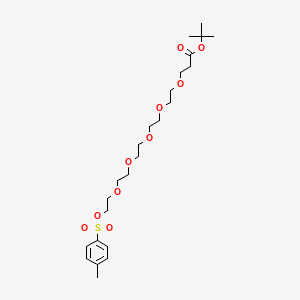
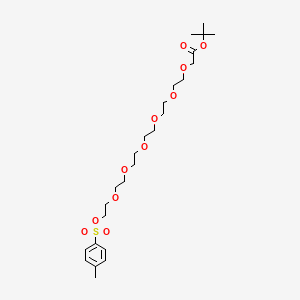
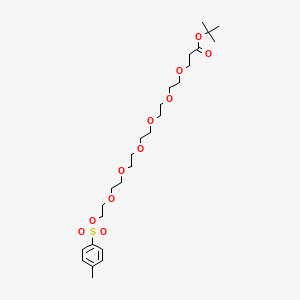
![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B611443.png)
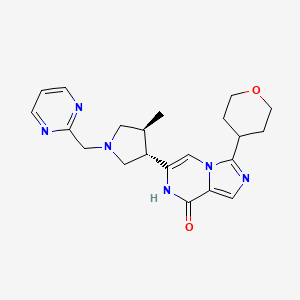
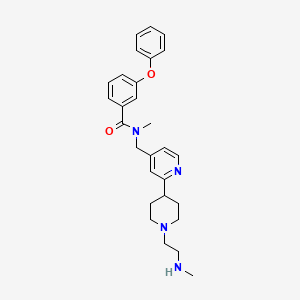
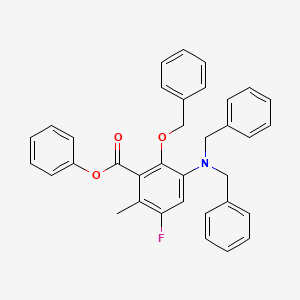
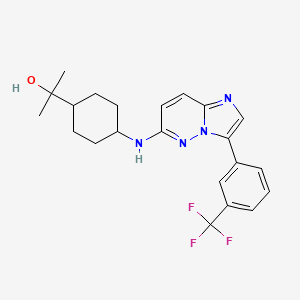
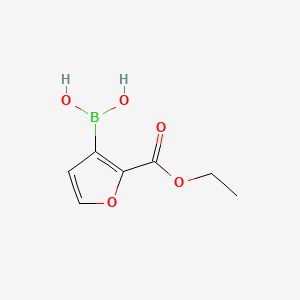
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)

![4-[5-(3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B611456.png)
